2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5OS/c11-10(12,13)5-16-7(19)6-4-20-9(17-6)18-8-14-2-1-3-15-8/h1-4H,5H2,(H,16,19)(H,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQVQFDUEARRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.
Introduction of the Pyrimidine Group: The pyrimidine ring is introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the thiazole intermediate.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through an alkylation reaction using a trifluoroethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the pyrimidine or thiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide exhibit significant anticancer properties. The thiazole core is often associated with the inhibition of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases that are overexpressed in tumors.
For instance, research focusing on thiazole derivatives has demonstrated their ability to target pathways involved in cell proliferation and survival, suggesting that this compound could be explored further in the context of cancer therapeutics .
Antimicrobial Properties
The compound's structural features may contribute to its potential antimicrobial activity. Studies have shown that thiazole derivatives can possess broad-spectrum antibacterial and antifungal properties. The presence of the pyrimidine moiety is thought to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .
Inhibitors of Enzymatic Activity
Thiazole-based compounds are known to act as inhibitors for various enzymes. The unique combination of functional groups in this compound may allow it to inhibit enzymes involved in metabolic pathways or disease processes. This application is particularly relevant in drug design for conditions such as diabetes or metabolic syndrome .
Case Study 1: Anticancer Evaluation
A study was conducted evaluating the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed promising results in reducing cell viability and inducing apoptosis. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results suggested that modifications similar to those present in this compound led to enhanced antimicrobial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Analogs:
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (): Substituents: Chloro-methylphenyl group, hydroxyethyl-piperazinylpyrimidine. Chlorine enhances lipophilicity, favoring CNS penetration.
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (): Substituents: N-methylation of the carboxamide and a methylpyrimidine group. Key Features: N-methylation reduces hydrogen-bonding capacity, possibly decreasing target affinity but improving metabolic stability.
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide (): Substituents: Dichloro-methylphenyl group, chloro-methylpyrimidine. Molecular Weight: 428.723 g/mol. Key Features: Multiple chlorine atoms significantly increase lipophilicity (logP ~3.5–4.0), favoring tissue distribution but risking hepatotoxicity.
Target Compound:
- Substituents: Pyrimidin-2-ylamino group, trifluoroethyl carboxamide.
- Molecular Weight : ~350–370 g/mol (estimated).
- Key Features : The trifluoroethyl group balances hydrophobicity and electronic effects. Fluorine’s high electronegativity stabilizes adjacent amide bonds against hydrolysis while enhancing binding to hydrophobic pockets via CF3···protein interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s trifluoroethyl group reduces polarity compared to hydroxyethyl analogs, likely decreasing aqueous solubility. However, fluorine’s inductive effects may enhance bioavailability by stabilizing the molecule in both aqueous and lipid phases .
- Metabolic Stability: The trifluoroethyl group resists oxidative metabolism, prolonging half-life relative to non-fluorinated analogs (e.g., hydroxyethyl derivatives) .
Binding and Selectivity Considerations
- Target Compound: The pyrimidin-2-ylamino group may engage in dual hydrogen bonding with kinase ATP-binding pockets (e.g., JAK2, EGFR), similar to pyridine-based analogs . The trifluoroethyl group could occupy hydrophobic subpockets, improving selectivity over off-targets like hERG channels.
- Analog 1 : The hydroxyethyl-piperazine moiety may introduce off-target interactions with GPCRs or ion channels due to its polar, flexible structure.
- Analog 3 : High lipophilicity increases risks of promiscuous binding to serum proteins or phospholipid membranes, reducing free drug concentration.
Biological Activity
2-(Pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (CAS Number: 1251576-05-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and implications for therapeutic applications.
- Molecular Formula : C₁₀H₈F₃N₅OS
- Molecular Weight : 303.27 g/mol
- Structure : The compound features a thiazole ring and a pyrimidine moiety, which are known for their roles in various biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Pyrimidine Ring Formation : The pyrimidine structure is often synthesized via the Biginelli reaction involving β-ketoesters, aldehydes, and urea.
- Coupling Reactions : The pyrimidine and thiazole rings are coupled using an amine linker under basic conditions.
- Introduction of the Trifluoroethyl Group : This is accomplished through nucleophilic substitution reactions using trifluoroethyl halides .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its activity against various cancer cell lines, showing promising results:
- In vitro Studies : The compound demonstrated significant anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC₅₀ values were reported to be below 10 µM, indicating strong efficacy .
- Mechanism of Action : It appears to function as an antagonist of retinoid X receptor alpha (RXRα), which plays a crucial role in cancer progression. The compound inhibits RXRα transactivation and induces apoptosis through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism and progression. Preliminary data suggest that it may modulate pathways related to cell survival and proliferation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into optimizing their biological activity:
- Substituent Variations : Modifications at the R1 position (aryl groups) significantly influence anticancer activity. For instance, compounds with specific substitutions exhibited enhanced potency compared to others without such modifications .
- Scaffold Influence : The choice of scaffold also affects biological outcomes; for example, replacing certain functional groups can lead to variations in cytotoxicity against different cancer cell lines .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on RXRα Antagonism : A study demonstrated that the compound effectively inhibited RXRα-mediated transcriptional activity in a dose-dependent manner, leading to decreased cell viability in treated cancer cells .
- Caspase Activation Study : Another investigation focused on the induction of apoptosis through caspase activation pathways, confirming that treatment with this compound resulted in significant cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis .
Q & A
Basic Synthesis and Characterization
Q: What are the typical synthetic routes and characterization methods for 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide? A: The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo carbonyl compounds. Subsequent coupling with pyrimidine amines (e.g., 2-aminopyrimidine) under nucleophilic substitution conditions introduces the pyrimidin-2-ylamino group. The trifluoroethyl carboxamide moiety is added via amidation using activated carboxylic acid intermediates (e.g., HATU or EDCI coupling agents). Characterization relies on 1H/13C NMR for structural confirmation, ESI-MS for molecular weight validation, and HPLC for purity assessment (>95% purity is standard). Yields vary (3–75%) depending on solvent systems and purification techniques (e.g., preparative TLC or column chromatography) .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can researchers optimize reaction yields for low-yielding steps in the synthesis of this compound? A: Low yields often arise from steric hindrance at the pyrimidine-thiazole coupling step or side reactions during amidation. Strategies include:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening: Pd-based catalysts or mild bases (e.g., K₂CO₃) improve coupling efficiency .
- Temperature Control: Slow addition of reagents at 0–5°C minimizes decomposition .
- Purification Adjustments: Switching from recrystallization to gradient HPLC improves recovery of polar byproducts .
Basic Biological Activity Profiling
Q: What biological activities are reported for structurally similar thiazole-pyrimidine hybrids? A: Analogous compounds exhibit enzyme inhibitory activity (e.g., kinase inhibition) and antiproliferative effects in cancer cell lines (IC₅₀ values: 0.5–10 µM). Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) is also documented. These effects correlate with the compound’s ability to disrupt ATP-binding pockets or DNA synthesis pathways .
Advanced Mechanistic Studies
Q: How can researchers resolve contradictions in reported mechanisms of action for thiazole-pyrimidine derivatives? A: Conflicting data (e.g., kinase vs. tubulin inhibition) require:
- Target Deconvolution: Use proteome-wide affinity profiling or CRISPR-Cas9 screening to identify primary targets .
- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm direct binding .
- Structural Analysis: Co-crystallization with putative targets (e.g., CDK2) clarifies binding modes .
Pharmacokinetic Profiling and Optimization
Q: What methodologies address poor oral bioavailability observed in preclinical studies? A: Rapid clearance (t₁/₂ < 1 hr) and low Cmax are common. Strategies include:
- Prodrug Design: Esterification of the carboxamide group improves membrane permeability .
- Formulation Adjustments: Nanoemulsions or liposomal encapsulation enhance solubility .
- Metabolic Stability Assays: Liver microsome studies identify metabolic hotspots (e.g., trifluoroethyl oxidation) for structural modification .
Data Contradiction Analysis in Biological Assays
Q: How should researchers address variability in IC₅₀ values across cell lines? A: Discrepancies may stem from cell-specific efflux pumps (e.g., P-gp overexpression) or assay conditions. Mitigation involves:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays or NCI-60 panel for cytotoxicity .
- Mechanistic Follow-Up: RNA-seq or phosphoproteomics identify resistance pathways .
- Dose-Response Redundancy: Repeat assays with orthogonal methods (e.g., ATP-lite vs. MTT) .
Structural Characterization of Degradation Products
Q: What analytical techniques identify degradation products under accelerated stability conditions? A: LC-HRMS coupled with MS/MS fragmentation maps hydrolytic or oxidative degradation pathways (e.g., cleavage of the trifluoroethyl group). 2D NMR (COSY, HSQC) resolves stereochemical changes in degraded samples. For photodegradation, UV-Vis spectroscopy tracks chromophore formation .
Advanced Computational Modeling
Q: How can molecular dynamics (MD) simulations guide the design of analogs with improved target affinity? A: Docking Studies (AutoDock Vina) predict binding poses in kinase pockets. MD Simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. Free Energy Perturbation (FEP) quantifies the impact of substituent changes (e.g., replacing trifluoroethyl with cyclopropane) on binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
